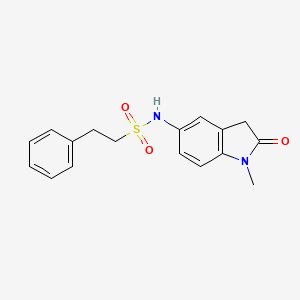

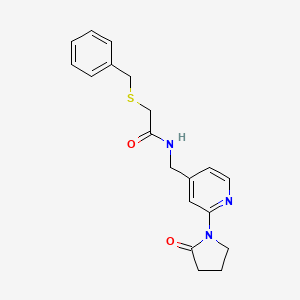

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, also known as MEK162, is a small molecule inhibitor that has been developed as a potential anticancer agent. It targets the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer cells. MEK162 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

1. Pharmacological Properties and Drug Development

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, due to its unique chemical structure, is studied for its potential in pharmacological properties and drug development. The compound's structural framework is conducive to binding with various biological targets, enabling it to act as a precursor or active compound in the development of new therapeutic agents. Studies have focused on optimizing its pharmacokinetics and pharmacodynamics profiles for enhanced efficacy and reduced toxicity in potential medical applications (Goffin & Eisenhauer, 2002).

2. Role in Neurodegenerative Diseases

Research has explored the application of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide in neurodegenerative diseases. Its ability to modulate neurotransmitter systems, particularly those involved in cognitive processes, makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Investigations into its neuroprotective effects aim to understand its mechanism of action at the molecular level, potentially leading to novel therapeutic strategies for neurodegeneration (Parsons, Danysz, & Quack, 1999).

3. Antimicrobial Activity

The structural motifs of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide are being studied for their antimicrobial properties. Its interaction with bacterial and fungal cell membranes or enzymes critical for microbial pathogenicity offers a pathway to developing new antimicrobial agents. This research area focuses on addressing the rising challenge of antimicrobial resistance by exploring novel compounds that exhibit broad-spectrum activity against resistant strains (Bedoux et al., 2012).

4. Cancer Research

In cancer research, the application of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide is being examined for its potential anti-cancer properties. Its ability to interfere with cell proliferation and survival pathways in cancer cells without affecting normal cells is of particular interest. Studies are directed towards understanding its role in apoptosis, angiogenesis, and metastasis inhibition, aiming to identify new therapeutic approaches for cancer treatment (Singh & Shah, 2017).

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVFDYKJILZBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea](/img/structure/B2896550.png)

![1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2896555.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2896559.png)

![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)

![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)